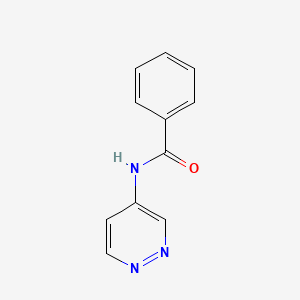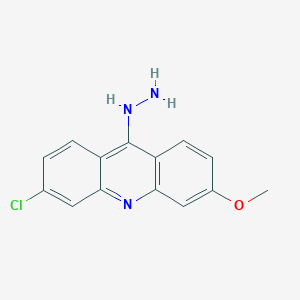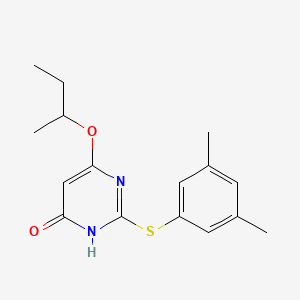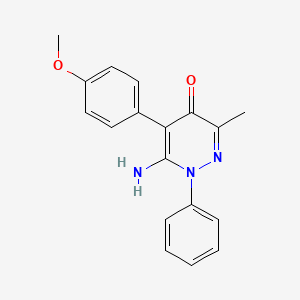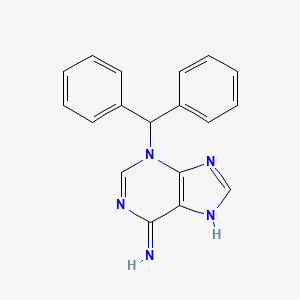
3-Benzhydrylpurin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzhydryl-3H-purin-6-amine is an organic compound with the molecular formula C18H15N5 and a molecular weight of 301.35 g/mol . This compound belongs to the class of benzhydryl amines, which are characterized by a benzhydryl group attached to a purine ring. Benzhydryl amines are known for their diverse applications in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzhydryl-3H-purin-6-amine typically involves the reaction of benzhydrylamine with a suitable purine derivative. One common method is the condensation of benzhydrylamine with 6-chloropurine under basic conditions, followed by purification through recrystallization . The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) with a base like potassium tert-butoxide or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of 3-Benzhydryl-3H-purin-6-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Benzhydryl-3H-purin-6-amine undergoes various chemical reactions, including:
Substitution: The benzhydryl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents like alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzhydryl-purine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Benzhydryl-3H-purin-6-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Benzhydryl-3H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to alterations in cellular processes . The exact pathways and molecular targets are still under investigation, but it is believed that the benzhydryl group plays a crucial role in binding to the active sites of enzymes .
Vergleich Mit ähnlichen Verbindungen
Diphenhydramine: An antihistamine with a similar benzhydryl structure.
Benzhydrylamine: A precursor in the synthesis of various benzhydryl derivatives.
3-(3-Methyl-2-buten-1-yl)-3H-purin-6-amine: Another purine derivative with distinct pharmacological properties.
Uniqueness: 3-Benzhydryl-3H-purin-6-amine is unique due to its specific combination of a benzhydryl group with a purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
10184-19-7 |
|---|---|
Molekularformel |
C18H15N5 |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
3-benzhydryl-7H-purin-6-imine |
InChI |
InChI=1S/C18H15N5/c19-17-15-18(21-11-20-15)23(12-22-17)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,16,19H,(H,20,21) |
InChI-Schlüssel |
PVRRHHOKIPJJKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC(=N)C4=C3N=CN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12924185.png)
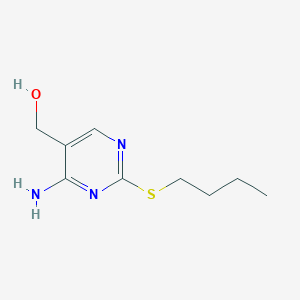
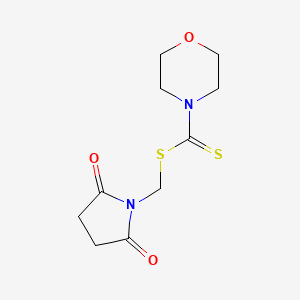
![(R)-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924217.png)
![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924223.png)
![5-Chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B12924230.png)
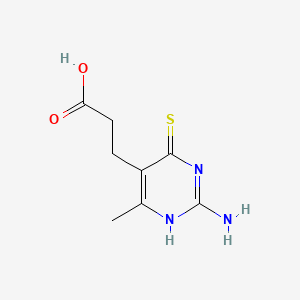
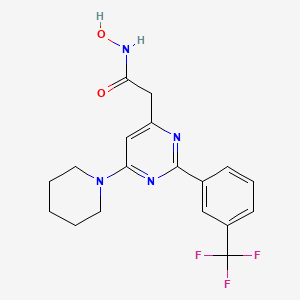

![Bicyclo[4.1.1]octan-7-one](/img/structure/B12924255.png)
